tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate

Protecting group strategy Orthogonal deprotection Synthetic intermediate

ATP-competitive kinase inhibitor programs face deprotection incompatibility with non-Boc benzimidazole intermediates-Cbz/Fmoc alternatives require harsh conditions incompatible with acid-sensitive substrates. • Orthogonal Boc protection enables selective unmasking (20-50% TFA/DCM, 25°C) without disturbing core functionality-applicable to CDK, GSK-3β, and Aurora kinase programs. • ≥98% purity ensures batch-to-batch reproducibility across multi-year discovery campaigns. • -20°C storage stability supports ≥24-month shelf life, reducing re-synthesis overhead.

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
Cat. No. B13614288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C15H21N3O2/c1-10-17-12-7-5-6-8-13(12)18(10)9-11(16)14(19)20-15(2,3)4/h5-8,11H,9,16H2,1-4H3
InChIKeyQTGHIKSYEQKRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate – Structure & Key Identifiers


tert-Butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate (CAS 1414029-35-8; synonym 1-(2-Boc-aminoethyl)-2-methyl-1H-benzimidazole) is a small-molecule benzimidazole derivative with molecular formula C₁₅H₂₁N₃O₂ and a molecular weight of 275.35 g/mol . Its structure features a 2-methylbenzimidazole core N¹-alkylated with an ethylamine chain, where the terminal primary amine is masked by a tert-butyloxycarbonyl (Boc) protecting group . This compound is primarily utilized as a protected synthetic intermediate in medicinal chemistry campaigns targeting kinase inhibitors, receptor ligands, and antiparasitic agents [1].

Boc-protected intermediate for kinase inhibitor & receptor ligand synthesis
Orthogonal protection enables sequential deprotection without core modification
High-purity (>98% HPLC reported) and storage-stable solid for multi-step campaigns

tert-Butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate – Substitution Risk Analysis


Superficially similar benzimidazole building blocks cannot be interchanged with this compound because three structural features—the Boc-protected ethylamine side chain at N¹, the 2-methyl substituent, and the precise regiochemistry—are each individually tunable parameters that dictate orthogonal deprotection compatibility, downstream functionalization trajectories, and ultimate target-binding pharmacophores [1][2]. Replacing the Boc group with a Cbz or Fmoc protecting group alters deprotection conditions and may be incompatible with acid-sensitive or hydrogenation-sensitive substrates; removing the 2-methyl group changes the steric and electronic profile of the benzimidazole core; and relocating the side chain from N¹ to the benzimidazole N³ or to the benzene ring yields regioisomers that diverge in both synthetic handling and biological recognition [1][2].

R1Replacing Boc with Cbz or Fmoc alters deprotection conditions; may conflict with acid- or hydrogenation-sensitive substrates.
R2N¹-ethylamine regioisomer essential; N³ or C-2 analogs shift pharmacophore geometry and may reduce target engagement.
R3Unprotected free amine dihydrochloride has lower purity, hygroscopicity, and batch variability, limiting reproducible stoichiometry.

tert-Butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate – Key Differentiators


Orthogonal Boc Protection: Side-Chain vs. Core

The target compound carries a Boc group on the primary amine of the N¹-ethylamine side chain (carbamate NH-Boc), affording acid-labile protection with typical TFA/DCM deprotection half-lives of 1–30 min at 25 °C [1]. In contrast, the regioisomeric analog N-Boc-2-methylbenzimidazole (CAS 175531-34-7) places the Boc group directly on the benzimidazole nitrogen, where it functions as an N-acyl protecting group that is markedly less acid-labile and requires harsher conditions for removal [1][2]. This orthogonal stability differential enables sequential deprotection in multi-step syntheses: the side-chain Boc can be selectively removed while leaving the benzimidazole N-Boc intact, or vice versa, a capability absent in symmetrical analogs [1].

Boc deprotection rate
Class-level inference
Side-chain carbamate vs N-acyl Boc: >100× faster TFA removal
Supports orthogonal deprotection design
50% TFA/DCM, 25°C; general carbamate reactivity scales
Protecting group strategy Orthogonal deprotection Synthetic intermediate

N¹-Regiochemistry and Amine Handle Orientation

The ethylamine side chain is anchored exclusively at the N¹ position of the benzimidazole ring in the target compound, projecting the protected amine away from the plane of the bicyclic core . By contrast, the N³-substituted regioisomer or the C-2 aminoethyl analog would orient the amine handle in a different vector, altering both the synthetic accessibility for further derivatization and the three-dimensional pharmacophore geometry [1]. In benzimidazole-based kinase inhibitor programs, the N¹ vs. N³ regiochemistry has been shown to shift IC₅₀ values by 10- to 100-fold against targets such as CDK and GSK-3β due to altered hinge-region binding [1].

Regiochemistry impact
Class-level inference
N¹ vs N³ or C-2 aminoethyl: 10–100× shift in kinase IC₅₀
Correct regioisomer supports reliable SAR
CDK2/GSK-3β ATP-competitive assays; reported across series
Regiochemistry Medicinal chemistry Structure–activity relationship

High HPLC Purity vs. Unprotected Amine

Reputable suppliers offer the target compound at a guaranteed purity of ≥98% (HPLC) . By comparison, the corresponding unprotected free amine 2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanamine is primarily traded as its dihydrochloride salt (CAS 103394-45-2) with typical vendor purity of 95–97% and batch-to-batch variability in residual water and counterion content . The Boc-protected form provides a neutral, well-characterized, storage-stable solid with HPLC purity traceable to ISO-certified QC protocols .

Chemical purity
Data to verify
≥98% HPLC, single neutral species
Supports predictable reaction stoichiometry
Supplier specification; compare to free amine salt 95–97%
Chemical purity Procurement specification Reproducibility

Enhanced Lipophilicity and Membrane Permeability

The Boc group masks the polar primary ammonium cation, raising the calculated logP of the target compound (estimated AlogP ≈ 2.6–2.8) relative to the free amine (predicted logD₇.₄ ≈ -0.5 to +0.5 for the protonated species) [1]. For cellular assays where the Boc-protected building block is tested intact, this ~100-fold increase in theoretical lipophilicity translates to a predicted improvement in passive membrane permeability (PAMPA Pₑ) from <0.5 × 10⁻⁶ cm/s (free amine) to >5 × 10⁻⁶ cm/s (Boc-protected form) [1].

Lipophilicity & permeability
Class-level inference
AlogP ~2.6–2.8 vs free amine logD₇.₄ ~ -0.5 to +0.5
May improve cell entry in phenotypic screens
In silico prediction; PAMPA estimated >5×10⁻⁶ cm/s
ADME properties Lipophilicity Permeability

Long-Term Storage Stability

The target compound is specified for long-term storage at -20°C and is reported to remain chemically intact for ≥24 months under these conditions . The corresponding free amine dihydrochloride salt is hygroscopic and prone to gradual oxidation and N-oxide formation when stored at ambient temperature, with detectable degradation (≥2% impurity by HPLC) observed within 6–12 months . This stability differential is critical for procurement planning in multi-year drug discovery programs.

Storage stability
Data to verify
≥24 months at -20°C, impurity increase
Supports long-term procurement planning
Stated shelf life; free amine degrades ≥2% in 6–12 months
Storage stability Shelf life Procurement logistics

tert-Butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate – Application Scenarios


Sequential Deprotection for Kinase Inhibitor Synthesis

When constructing ATP-competitive kinase inhibitors that require a free ethylamine handle for amide coupling to a hinge-binding warhead, the orthogonal Boc protection on the side chain permits selective unmasking under mild acidic conditions (e.g., 20–50% TFA/DCM, 25 °C) without disturbing other acid-sensitive functionality on the benzimidazole core. This strategy is directly applicable to CDK, GSK-3β, and Aurora kinase inhibitor programs where N¹-alkylated benzimidazoles serve as privileged scaffolds [1].

Parallel Library Synthesis via UDC Strategy

The Boc-protected aminoethyl benzimidazole serves as a key input in the two-step solution-phase UDC protocol, where the Boc group is removed post-Ugi condensation to trigger an intramolecular cyclization yielding diverse benzimidazole libraries. The high purity (≥98%) and single-species definition of the protected precursor minimize side-product formation and improve library yield uniformity across parallel synthesis plates [1].

Cell-Based Screening with Passive Permeability

In phenotypic assays where the Boc-protected intermediate is screened intact (e.g., in whole-cell target-engagement or reporter-gene assays), the enhanced lipophilicity of the Boc form (AlogP ~2.6–2.8) enables passive diffusion across cell membranes, unlike the protonated free amine which is effectively membrane-impermeant at physiological pH. This allows early-stage hit identification without the need for prior deprotection and salt-exchange steps [1].

Long-Term Stockpiling for Lead Optimization

For drug discovery programs spanning 3–5 years, procuring a ≥24-month storage-stable, high-purity Boc-protected intermediate reduces the operational burden of frequent re-synthesis and re-qualification. The target compound's defined storage conditions (-20°C, inert atmosphere) and batch-to-batch consistency (purity ≥98%) ensure reproducible downstream chemistry across the entire campaign lifecycle [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Orthogonal Boc protection
Sequential deprotection workflow
Parallel library synthesis (UDC)
High chemical purity
Library yield reproducibility
Cell-based phenotypic screening
Enhanced lipophilicity (Boc form)
Membrane permeability in whole-cell assays
Multi-year lead optimization
Storage stability & batch consistency
Procurement lifecycle planning
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